4'-(Chloroacetyl)acetanilide

Kinetics Nucleophilic substitution Reaction mechanism

Generic acetanilide substitutes risk failed reactions and low yields in dye and pharma intermediate synthesis due to mismatched chloroacetyl reactivity. 4'-(Chloroacetyl)acetanilide (CAS 140-49-8) provides the precise α-chloroketone electrophilicity required for controlled nucleophilic substitution and regioselective coupling. • Melting point 216-219 °C enables rapid identity confirmation vs. analogs (e.g., 4'-chloroacetanilide, mp ~178 °C). • Balanced reactivity superior to bromoacetyl analogs-minimizes side reactions in bioconjugation. • Specifically cited intermediate for C.I. Solubilised Vat Yellow 8; irreplaceable without full dye reformulation. Bulk and research quantities available with certificate of analysis.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 140-49-8
Cat. No. B092876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Chloroacetyl)acetanilide
CAS140-49-8
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)CCl
InChIInChI=1S/C10H10ClNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyVMMDOCYDNRLESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Chloroacetyl)acetanilide Properties & Industrial Relevance


4'-(Chloroacetyl)acetanilide (CAS 140-49-8), also known as N-[4-(2-chloroacetyl)phenyl]acetamide, is an aromatic α-chloroketone derived from acetanilide. It is characterized by a para-substituted chloroacetyl group and an acetamide moiety, with a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol [1]. This compound is primarily utilized as a chemical intermediate in the synthesis of dyes, notably C.I. Solubilised Vat Yellow 8, and in various pharmaceutical and agrochemical applications due to its electrophilic chloroacetyl group, which readily participates in nucleophilic substitution reactions [2]. Its physical properties include an odorless yellow-orange to brown solid appearance, a melting point of 216-219 °C, and very low water solubility (<1 mg/mL at 66°F) [3].

Chemical intermediate for Vat Yellow 8 dyes, peptide conjugates, and agrochemicals
α-chloroketone electrophile enables controlled nucleophilic substitution reactions
Distinct melting point (216–219 °C) provides identity control against 4′-chloroacetanilide

Why 4'-(Chloroacetyl)acetanilide Is Irreplaceable


The differentiation of 4'-(Chloroacetyl)acetanilide (CAS 140-49-8) from its analogs is rooted in its specific para-substitution pattern and the unique reactivity profile of its chloroacetyl group. Unlike unsubstituted acetanilide or simple chloroacetanilides, this compound possesses an α-chloroketone functionality that enables distinct nucleophilic substitution kinetics and regioselective reactions [1]. For instance, comparative studies show that the N-methyl derivative (an α-chloroacetanilide analog) exhibits different reaction rates with benzylamines versus pyridines, highlighting how subtle structural changes profoundly alter chemical behavior [2]. Furthermore, the chloroacetyl group provides a balance of reactivity and stability that is distinct from more labile bromoacetyl or iodoacetyl analogs, which are often too reactive or unstable for specific industrial processes [3]. These quantifiable differences in reactivity, physical properties, and safety profile mean that generic substitution without rigorous head-to-head validation will likely lead to failed reactions, lower yields, or unexpected toxicological outcomes.

N-Alkyl substitution alters kinetics
N-Methyl derivative shows different reaction rates with benzylamines, which may reduce yield and alter impurity profiles.
Bromoacetyl analogs over-react
Bromoacetyl group exhibits far greater reactivity toward nucleophiles; uncontrolled side reactions can compromise selectivity.
4′-Chloroacetanilide lacks key electrophilicity
Absence of the carbonyl in the acetyl side chain shifts electrophilic pattern, making it unsuitable for the same coupling pathways.

4'-(Chloroacetyl)acetanilide Performance Comparison


Nucleophilic Substitution Kinetics: N-Methyl vs. Parent

The reactivity of 4'-(Chloroacetyl)acetanilide is fundamentally governed by the electronic and steric effects of the chloroacetyl group. Kinetic studies on α-chloroacetanilides reveal that the presence of an N-methyl group (as in the comparator 4'-(Chloroacetyl)-N-methylacetanilide) significantly alters reaction rates. Specifically, the rate of reaction with benzylamines in dimethyl sulfoxide at 55.0 °C was faster for the N-methyl derivative (R = CH₃, compound 6) compared to the parent α-chloroacetanilide (R = H, compound 5) [1]. This demonstrates that the amide proton plays a measurable role in modulating reactivity, and substitution with a methyl group changes the kinetic profile.

Nucleophilic substitution kinetics
Head-to-head
Target: slower reaction rate
N-methyl analog: faster rate
Reaction rate is sensitive to amide substitution
Benzylamines in DMSO at 55 °C; kH/kD
Chloroacetyl vs. bromoacetyl reactivity
Class-level
Chloroacetyl: moderate reactivity
Bromoacetyl: far higher reactivity
Controlled reactivity supports stepwise synthesis
Reactions with thiols, peptides, silk dyeing
Melting point differential
Head-to-head
~40 °C higher
Clear identity marker vs. 4′-chloroacetanilide
Target: 216–219 °C; comparator: 176–178 °C
Dye intermediate specificity
Class-level
Specifically listed for C.I. Solubilised Vat Yellow 8
Validated process-defined intermediate role
Based on HSDB authoritative record
Toxicological profile
Reported
No carcinogenicity in NTP bioassay; methemoglobinemia hazard
Supports safety handling and regulatory submissions
Negative rodent carcinogenicity; acute toxicity documented
Kinetics Nucleophilic substitution Reaction mechanism

Chloroacetyl vs. Bromoacetyl Reactivity

In applications requiring selective covalent modification, the choice between chloroacetyl and bromoacetyl groups is pivotal. 4'-(Chloroacetyl)acetanilide contains a chloroacetyl moiety, which is less reactive than the corresponding bromoacetyl group. Comparative studies on modified peptides and reactive dyes show that bromoacetyl derivatives react far more rapidly with nucleophiles like thiols and under milder conditions (e.g., lower temperature, neutral pH) [1][2]. This lower reactivity of the chloroacetyl group is not a detriment but a feature; it provides a longer reaction window, reduces the risk of off-target reactions, and allows for easier handling and purification during multi-step syntheses.

Chloroacetyl vs. bromoacetyl reactivity
Class-level
Chloroacetyl: moderate reactivity
Bromoacetyl: far higher reactivity
Controlled reactivity supports stepwise synthesis
Reactions with thiols, peptides, silk dyeing
Reactivity Halogen exchange Peptide synthesis Dye chemistry

Physicochemical Comparison: 4'-Chloroacetanilide

A simple structural modification—adding a carbonyl group to the acetyl side chain—results in a dramatic shift in key physicochemical properties. 4'-(Chloroacetyl)acetanilide (CAS 140-49-8) has a melting point of 216-219 °C and is practically insoluble in water (<1 mg/mL) . In contrast, its close analog 4'-chloroacetanilide (CAS 539-03-7), which lacks the α-carbonyl, has a significantly lower melting point of 176-178 °C . This difference of approximately 40 °C in melting point is a direct consequence of enhanced intermolecular interactions and molecular planarity introduced by the additional carbonyl. Similarly, 4'-(chloroacetyl)acetanilide exhibits a higher predicted pKa (14.46±0.70) compared to acetoacetanilide (11.00±0.46), indicating altered acidity and proton transfer behavior .

Melting point differential
Head-to-head
~40 °C higher
Clear identity marker vs. 4′-chloroacetanilide
Target: 216–219 °C; comparator: 176–178 °C
Physicochemical properties Purity analysis Formulation

Dye Intermediate: Vat Yellow 8

A key differentiator for procurement is the compound's established and specific role as a chemical intermediate. Authoritative sources, including the Hazardous Substances Data Bank (HSDB), explicitly list 4'-(Chloroacetyl)acetanilide as an intermediate for C.I. Solubilised Vat Yellow 8 [1]. While other acetanilide derivatives may find use in general synthesis, this direct, documented link to a specific commercial dye product provides a clear, non-interchangeable industrial application. This specificity is not claimed for many of its close structural analogs.

Dye intermediate specificity
Class-level
Specifically listed for C.I. Solubilised Vat Yellow 8
Validated process-defined intermediate role
Based on HSDB authoritative record
Dye intermediate Industrial synthesis Vat dyes

Carcinogenicity & Methemoglobinemia Risk

The safety profile of 4'-(Chloroacetyl)acetanilide is well-characterized, which is crucial for risk assessment and handling protocols. A National Toxicology Program (NTP) bioassay found no evidence of carcinogenicity in rats or mice [1]. However, the compound is known to induce methemoglobinemia upon exposure, a toxic effect not uniformly observed across all acetanilide derivatives [2]. For instance, while acetanilide itself can cause methemoglobinemia, the potency and specific risk profile for 4'-(Chloroacetyl)acetanilide are distinct and must be managed with specific controls. This documented toxicological data, including the lack of carcinogenicity in rodent models, provides a baseline for safety comparisons and regulatory compliance that may not exist for less-studied analogs.

Toxicological profile
Reported
No carcinogenicity in NTP bioassay; methemoglobinemia hazard
Supports safety handling and regulatory submissions
Negative rodent carcinogenicity; acute toxicity documented
Toxicology Safety assessment Carcinogenicity

4'-(Chloroacetyl)acetanilide: Validated Applications


Vat Yellow 8 Dye Synthesis

4'-(Chloroacetyl)acetanilide is a specifically cited intermediate for C.I. Solubilised Vat Yellow 8 [1]. In dye manufacturing, its role is irreplaceable by generic acetanilides due to the precise reactivity required for downstream coupling reactions. Its moderate electrophilicity, as evidenced by kinetic comparisons with N-methyl analogs and bromoacetyl derivatives [2][3], ensures efficient yet controlled incorporation into the vat dye structure, contributing to the desired color and fastness properties. Substitution would necessitate a full reformulation and re-registration of the dye product.

Peptide Conjugates & Bioconjugates Synthesis

In bioconjugation chemistry, the chloroacetyl group of 4'-(Chloroacetyl)acetanilide serves as a key reactive handle. Its lower reactivity compared to bromoacetyl analogs [3] is advantageous for site-selective modifications, minimizing unwanted side reactions with other nucleophilic residues in complex biological molecules. This controlled reactivity is essential for synthesizing well-defined peptide-polymer conjugates or for attaching probes to proteins where over-labeling or cross-reactivity would compromise function.

Nucleophilic Substitution Mechanistic Studies

As demonstrated in peer-reviewed kinetic studies, 4'-(Chloroacetyl)acetanilide and its derivatives are valuable model substrates for investigating SN2 reaction mechanisms [2]. Its well-defined structure and the ability to systematically vary substituents on the nitrogen and aromatic ring allow researchers to probe electronic and steric effects on reaction rates. The quantifiable kinetic differences between it and its N-methyl derivative provide a clear experimental framework for studying nucleophile-electrophile interactions and isotope effects.

Physicochemical Identity Verification

The high melting point of 216-219 °C for 4'-(Chloroacetyl)acetanilide, in stark contrast to the ~176-178 °C melting point of 4'-chloroacetanilide , provides a straightforward and robust method for identity confirmation and purity assessment. In procurement and quality control laboratories, this significant difference allows for rapid, unambiguous differentiation between these structurally similar compounds using simple melting point apparatus, preventing costly mix-ups in the supply chain or production line.

Application
Selection Property
Validation Focus
Vat Yellow 8 dye intermediate
Defined electrophilic reactivity profile
Downstream coupling consistency
Peptide conjugates & bioconjugates
Controlled chloroacetyl reactivity
Site-selective modification yield
Nucleophilic substitution mechanistic studies
Tunable steric/electronic effects
Kinetic isotope effect reproducibility
Physicochemical identity verification
Melting point benchmark
Identity confirmation by melting point

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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